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molecular formula C8H9ClFNO2S B8786243 3-chloro-4-fluoro-N,N-dimethylbenzenesulfonamide

3-chloro-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B8786243
M. Wt: 237.68 g/mol
InChI Key: ZXYMYAGGEHXBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745475B2

Procedure details

A solution of 2M dimethylamine in THF (5.9 mL, 12 mmol) was diluted with DCM (25 mL) and cooled to 0° C. DIPEA (2.8 mL) was added, followed by and 3-chloro-4-fluorobenzenesulfonyl chloride (2.5 g, 11 mmol) in DCM (25 mL). The resulting mixture was allowed to warm to rt and stirred for 3 hours. Water (5 mL) and 1M hydrochloric acid (16 mL) was added. The organic phase was separated and evaporated under reduced pressure to afford the title compound (2.4 g, 94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C1COCC1.CCN(C(C)C)C(C)C.[Cl:18][C:19]1[CH:20]=[C:21]([S:26](Cl)(=[O:28])=[O:27])[CH:22]=[CH:23][C:24]=1[F:25].Cl>C(Cl)Cl.O>[Cl:18][C:19]1[CH:20]=[C:21]([S:26]([N:2]([CH3:3])[CH3:1])(=[O:27])=[O:28])[CH:22]=[CH:23][C:24]=1[F:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
5.9 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)S(=O)(=O)Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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